1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
Properties
IUPAC Name |
1'-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12-15(13(2)25-20-12)11-17(22)21-9-7-19(8-10-21)16-6-4-3-5-14(16)18(23)24-19/h3-6H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJFFFWLXNOJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Isobenzofuran-Piperidine Precursors
The spirocyclic framework is typically constructed via acid-catalyzed intramolecular cyclization. A representative protocol involves:
- Preparation of 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid : Reacting phthalic anhydride with hydroxylamine hydrochloride under basic conditions yields the isobenzofuran precursor.
- Piperidine ring formation : Treating the isobenzofuran intermediate with 4-piperidone in the presence of p-toluenesulfonic acid (p-TsOH) induces spirocyclization. The reaction proceeds via hemiaminal intermediate formation, followed by dehydration.
Optimization Insights :
- Solvent : Toluene or dichloroethane (DCE) facilitates azeotropic water removal, driving the equilibrium toward spirocycle formation.
- Catalyst : p-TsOH (10 mol%) at 110°C for 12–24 hours achieves yields of 68–72%.
Functionalization with the 3,5-Dimethylisoxazole-4-yl Acetyl Group
Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetyl Chloride
The acylating agent is prepared via:
- Isoxazole synthesis : Condensing ethyl acetoacetate with hydroxylamine hydrochloride and acetic anhydride yields 3,5-dimethylisoxazole-4-carboxylate.
- Reduction and activation : Saponification of the ester to the carboxylic acid, followed by treatment with thionyl chloride (SOCl₂), generates the acid chloride.
Critical Parameters :
N-Acylation of the Spirocyclic Amine
The piperidine nitrogen undergoes acylation under Schotten-Baumann conditions:
- Reaction conditions : Combine the spirocyclic amine (1 equiv) with 2-(3,5-dimethylisoxazol-4-yl)acetyl chloride (1.2 equiv) in dichloromethane (DCM) and aqueous sodium bicarbonate (NaHCO₃).
- Workup : Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Yield and Selectivity :
- Yield : 65–78% (reported for analogous acylations in).
- Side reactions : Competing O-acylation is mitigated by using a two-phase system and excess base.
Analytical Characterization and Validation
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
- δ 7.82–7.45 (m, 4H, aromatic H), 4.15 (s, 2H, COCH₂), 3.70–3.25 (m, 4H, piperidine H), 2.45 (s, 6H, isoxazole CH₃), 1.95–1.60 (m, 4H, piperidine CH₂).
LCMS (ESI+) :
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time 12.3 minutes.
Challenges and Mitigation Strategies
Steric Hindrance in Spirocyclization
The strained spiro junction necessitates precise reaction control:
Regioselectivity in Acylation
Competing acylation at oxygen is suppressed by:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Acid-catalyzed cyclization | 68–72 | 24 | 95 |
| Pd-mediated coupling | 55–60 | 48 | 92 |
| Schotten-Baumann acylation | 65–78 | 6 | 98 |
Chemical Reactions Analysis
Types of Reactions
1’-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1’-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are categorized based on core scaffolds, substituents, and pharmacological relevance. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Structural Features | Similarity Score* | Key Differences |
|---|---|---|---|
| 1'-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | Spiro[isobenzofuran-piperidine], 3,5-dimethylisoxazole acetyl group | N/A | Reference compound |
| A207484 ([475152-31-9]) | 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one hydrochloride | 0.80 | Replaces isobenzofuran with furopyridine; lacks acetyl substituent |
| A128056 ([37663-46-0]) | 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one | 0.77 | Lacks the 3,5-dimethylisoxazole acetyl group |
| A637217 ([70516-41-5]) | 6'-(Ethyl(isopentyl)amino)-3'-methyl-2'-(phenylamino)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one | 0.62 | Extended xanthene ring system; amino substituents |
*Similarity scores calculated using Tanimoto coefficients based on molecular fingerprints .
Key Observations :
A637217 introduces a xanthene moiety, increasing hydrophobicity and steric bulk, which may reduce CNS penetration compared to the reference compound.
Substituent Impact :
- The 3,5-dimethylisoxazole acetyl group in the reference compound provides a metabolically stable heterocycle, contrasting with A128056’s unmodified spiro core. This group may enhance selectivity for kinases or GPCRs, as seen in isoxazole-containing drugs .

Pharmacological Context: CHEMBL573897 and CHEMBL2021656 (from c) share the spiro[isobenzofuran-piperidine] core but differ in substituents.
Research Findings and Implications
Synthetic Accessibility :
- The reference compound’s synthesis likely involves coupling the spiro core with the isoxazole acetyl group via amide or ester linkages, a strategy employed in analogs like A207484 .
Structure-Activity Relationships (SAR) :
- The acetyl group’s position and isoxazole substitution (3,5-dimethyl) are critical for avoiding metabolic degradation, as observed in related compounds .
- Removal of the acetyl group (as in A128056) reduces molecular complexity and may diminish target affinity.
Therapeutic Potential: The compound’s hybrid structure aligns with spiro derivatives targeting serotonin receptors (e.g., 5-HT2A) and sigma-1 receptors, though experimental validation is needed .
Biological Activity
The compound 1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one represents a novel chemical entity with potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a spirocyclic framework and a 3,5-dimethylisoxazole moiety. The presence of the isoxazole ring is significant as it has been associated with various biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cancer progression. The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine bioisostere , which can inhibit bromodomain-containing proteins that recognize acetylated lysines on histones. This mechanism is crucial for modulating gene expression related to cell proliferation and survival.
Key Findings:
- The compound effectively displaces acetylated histone-mimicking peptides from bromodomains, indicating its potential as a competitive inhibitor in epigenetic regulation .
- In studies involving cell lines such as HeLa, the compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent .
Biological Activity Data
Case Studies
- Anticancer Activity : In vitro studies have shown that the compound displays potent cytotoxic effects against various cancer cell lines. For instance, its activity against colorectal and lymphoblastic leukemia cells was notably pronounced, suggesting a broad spectrum of anticancer potential .
- Mechanistic Insights : X-ray crystallographic analysis revealed that the compound binds to the bromodomain of BRD4(1), mimicking the interaction typically seen with acetylated lysines. This interaction was confirmed through structural studies that elucidated the binding modes and affinities involved .
Q & A
Q. Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood due to potential volatility of intermediates (e.g., acetyl chloride derivatives) .
- First aid : For accidental ingestion or inhalation, immediately administer oxygen (if inhaled) and seek medical attention with the compound’s SDS .
Advanced: How can researchers optimize the synthesis of this compound to improve yield while minimizing byproduct formation?
Q. Methodological Answer :
- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions like N-alkylation .
- Catalysis : Introduce catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Temperature control : Maintain reflux at 40–50°C to prevent thermal degradation of the isoxazole ring .
- Real-time monitoring : Use TLC (silica gel, UV visualization) to track reaction progress and terminate before byproduct accumulation .
Basic: What analytical techniques are suitable for assessing the purity of this compound, and what thresholds are acceptable for pharmacological studies?
Q. Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm; target ≥95% purity for in vitro assays .
- Residual solvent analysis : Employ GC-headspace techniques to ensure compliance with ICH Q3C guidelines (e.g., <500 ppm for Class 3 solvents like ethyl acetate) .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: What experimental strategies can elucidate the environmental fate of this compound in ecotoxicological studies?
Q. Methodological Answer :
- Abiotic degradation : Perform hydrolysis studies at pH 4, 7, and 9 (25–50°C) to assess stability; monitor via LC-MS for breakdown products (e.g., spiro-piperidine fragments) .
- Biotic degradation : Use OECD 301D (closed bottle test) with activated sludge to measure biodegradation kinetics .
- Bioaccumulation potential : Calculate logP (octanol-water partition coefficient) via shake-flask method; values >3.0 indicate high bioaccumulation risk .
Basic: How can researchers design dose-response assays to evaluate the biological activity of this compound?
Q. Methodological Answer :
- In vitro assays : Use a 96-well plate format with serial dilutions (1 nM–100 µM). Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (DMSO ≤0.1%) .
- Endpoint selection : Measure IC50 values via fluorogenic substrates (e.g., for kinase activity) or colorimetric assays (e.g., MTT for cytotoxicity) .
- Data normalization : Express activity as % inhibition relative to controls; use nonlinear regression (e.g., GraphPad Prism) for curve fitting .
Advanced: What computational approaches are recommended for predicting the compound’s binding affinity to biological targets?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases from PDB). Validate poses via molecular dynamics simulations (50 ns, AMBER force field) .
- QSAR modeling : Train models with descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors; validate using leave-one-out cross-validation .
- ADMET prediction : Employ SwissADME or pkCSM to estimate permeability (Caco-2), hepatic metabolism (CYP450 isoforms), and toxicity (hERG inhibition) .
Basic: What are the key stability-indicating parameters for this compound under long-term storage conditions?
Q. Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation; conduct accelerated stability testing (40°C/75% RH) over 6 months .
- Humidity control : Use desiccants (silica gel) to maintain <30% RH; monitor via Karl Fischer titration for water content (<0.5%) .
- Degradation markers : Analyze for hydrolyzed products (e.g., free carboxylic acid) via LC-MS every 3 months .
Advanced: How can researchers address batch-to-batch variability in pharmacological assays involving this compound?
Q. Methodological Answer :
- Standardized synthesis protocols : Fix reaction parameters (e.g., solvent volume, stirring rate) and use identical raw material suppliers .
- Quality control (QC) : Implement orthogonal analytical methods (HPLC, NMR) for each batch; reject batches with purity <95% or inconsistent ¹H NMR shifts .
- Biological replicate design : Test three independent batches in triplicate; apply ANOVA to confirm inter-batch consistency (p >0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

